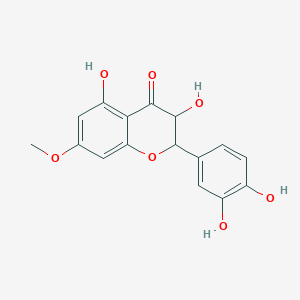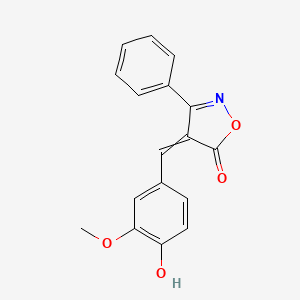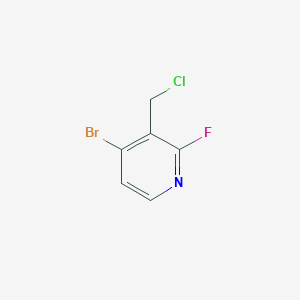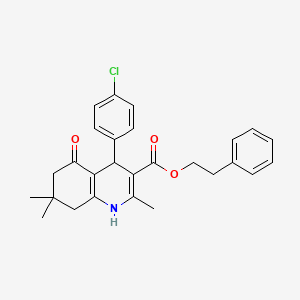![molecular formula C24H30N4O2 B12498983 N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide](/img/structure/B12498983.png)
N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) is a complex organic compound with the molecular formula C24H30N4O2 This compound features a central 1,2-diphenylethane backbone with two pyrrolidine-2-carboxamide groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) typically involves the following steps:
Formation of the 1,2-Diphenylethane Backbone: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with ethylene in the presence of a catalyst such as aluminum chloride.
Attachment of Pyrrolidine-2-carboxamide Groups: The pyrrolidine-2-carboxamide groups are introduced through a series of amide bond formation reactions. This involves the reaction of pyrrolidine-2-carboxylic acid with the 1,2-diphenylethane backbone using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain proteases, leading to the suppression of tumor growth or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-N-((1S,2S)-1,2-diphenyl-2-((S)-pyrrolidine-2-carboxamido)ethyl)pyrrolidine-2-carboxamide
- 1-Pyrrolidinecarboxylic acid, 2,2’-[[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis(iminocarbonyl)]bis-, 1,1’-bis(1,1-dimethylethyl) ester
Uniqueness
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) is unique due to its specific stereochemistry and the presence of two pyrrolidine-2-carboxamide groups. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C24H30N4O2 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-[1,2-diphenyl-2-(pyrrolidine-2-carbonylamino)ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H30N4O2/c29-23(19-13-7-15-25-19)27-21(17-9-3-1-4-10-17)22(18-11-5-2-6-12-18)28-24(30)20-14-8-16-26-20/h1-6,9-12,19-22,25-26H,7-8,13-16H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
HMBZDJVBWRSMGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4CCCN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B12498904.png)
![N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498905.png)
![N-tert-butyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498922.png)
![Propyl 5-{[(4-chlorophenyl)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498930.png)


![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)
![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)

![6-(methoxymethyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498968.png)
amine](/img/structure/B12498974.png)

